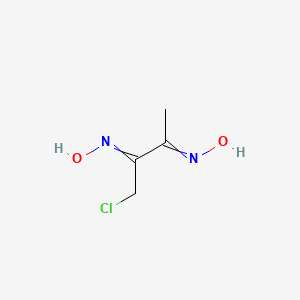
2,3-Butanedione,1-chloro-, 2,3-dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-Butanedione,1-chloro-, 2,3-dioxime” is a derivative of 2,3-Butanedione, also known as Diacetyl . Diacetyl is an organic compound with the chemical formula (CH3CO)2. It is a yellow liquid with an intensely buttery flavor . The dioxime derivative would involve the addition of two oxime (R-C=N-OH) functional groups to the carbonyl groups of the diacetyl molecule .
Aplicaciones Científicas De Investigación
Catalytic Applications
Research has shown that derivatives of 2,3-butanedione play a crucial role in catalysis, especially in oxidation reactions. For instance, a catalytic system using Mn(II) salts and pyridine-2-carboxylic acid for the epoxidation of alkenes with H2O2 demonstrated high yield and selectivity. This system benefits from the activation of H2O2 by butanedione derivatives, highlighting their importance in enhancing catalytic efficiency (Dong et al., 2012).
Magnetic Materials
Another study focused on the synthesis and magnetic properties of Dysprosium(III) single-ion magnets, utilizing derivatives of 2,3-butanedione as ligands. This research demonstrated how structural variations in ligands could significantly impact the magnetic behavior of the complexes, offering insights into designing new magnetic materials (Zhang et al., 2016).
Chemical Synthesis and Structural Analysis
The solubility of vic-dioximes, including 2,3-butanedione dioxime, in urea solutions was investigated, revealing that most vic-dioximes show increased solubility with rising urea concentration. This study has implications for analytical applications and the synthesis of complexes with specific solubility characteristics (Banks et al., 1958).
Medical Imaging
In medical imaging, derivatives of 2,3-butanedione have been utilized in the development of technetium-99m complexes for cerebral blood flow imaging. These complexes exhibit desirable properties for brain imaging, demonstrating the versatility of 2,3-butanedione derivatives in creating diagnostic agents (Narra et al., 1990).
Polymer Science
Furthermore, 1,2-diketones, including 2,3-butanedione, have been explored as photosensitizers in the formulation of dental resin composites. This research compares their efficiency with traditional photosensitizers, highlighting their potential in improving the physical properties of dental materials (Sun & Chae, 2000).
Analytical Chemistry
Additionally, 2,3-butanedione monoxime has been used for the homogeneous precipitation of Nickel (II), showcasing its application in analytical chemistry for the determination of nickel content in various samples (Guenther, 1979).
Mecanismo De Acción
. It is a derivative of 2,3-Butanedione, also known as diacetyl , which is a volatile compound that contributes to the flavor and aroma of certain foods and beverages .
The dioxime derivative of 2,3-Butanedione is known to form complexes with metal ions , which suggests that it might interact with metal-containing proteins or enzymes in biological systems.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-Butanedione,1-chloro-, 2,3-dioxime involves the reaction of 2,3-Butanedione with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The oxime is then chlorinated using thionyl chloride to yield the final product, 2,3-Butanedione,1-chloro-, 2,3-dioxime.", "Starting Materials": [ "2,3-Butanedione", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)", "Thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 2,3-Butanedione and hydroxylamine hydrochloride in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the mixture under reflux for several hours until the oxime is formed.", "Step 3: Cool the mixture and extract the oxime using a suitable solvent (e.g. diethyl ether).", "Step 4: Dry the oxime using anhydrous magnesium sulfate.", "Step 5: Dissolve the oxime in a suitable solvent (e.g. chloroform) and add thionyl chloride dropwise to the mixture.", "Step 6: Heat the mixture under reflux for several hours until the chlorinated product is formed.", "Step 7: Cool the mixture and extract the product using a suitable solvent (e.g. diethyl ether).", "Step 8: Dry the product using anhydrous magnesium sulfate and purify it using column chromatography if necessary." ] } | |
Número CAS |
82506-99-8 |
Fórmula molecular |
C4H7ClN2O2 |
Peso molecular |
150.56 g/mol |
Nombre IUPAC |
(NE)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4- |
Clave InChI |
ZBMQRQACJNHGNB-JOVCIAKGSA-N |
SMILES isomérico |
C/C(=N\O)/C(=N\O)/CCl |
SMILES |
CC(=NO)C(=NO)CCl |
SMILES canónico |
CC(=NO)C(=NO)CCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



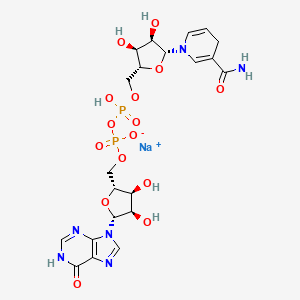
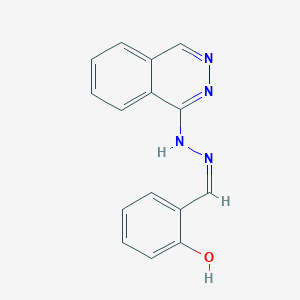
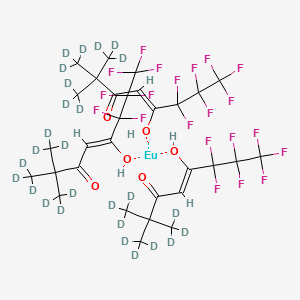

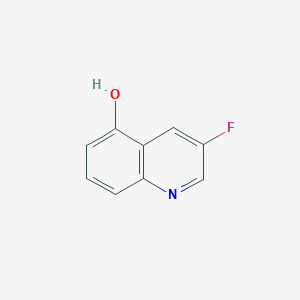
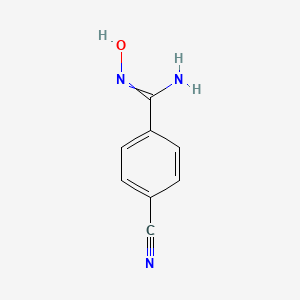
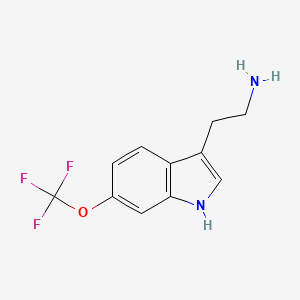
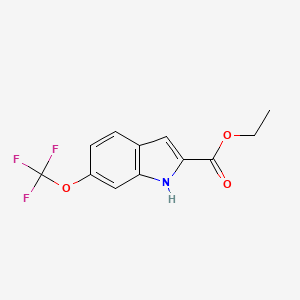
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)

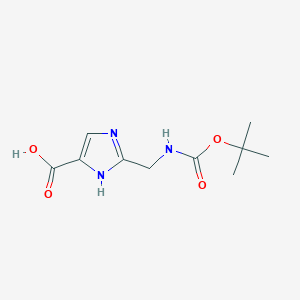
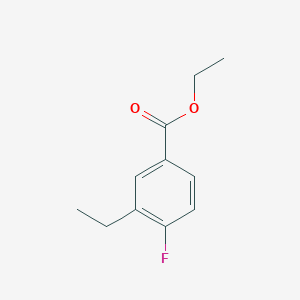
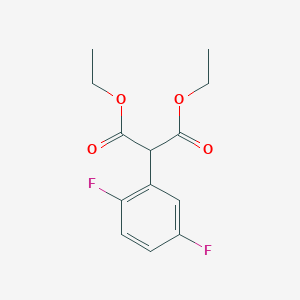
![2,8-Diazaspiro[4.5]decan-1-one, 2-(phenylmethyl)-](/img/structure/B1498464.png)